molecular formula C12H17N3O4 B2595234 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid CAS No. 2355216-60-1

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid

Cat. No.: B2595234
CAS No.: 2355216-60-1
M. Wt: 267.285
InChI Key: AHRFDIBDTWTQIO-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid is a synthetic organic compound with a molecular formula of C12H17N3O4 It is characterized by the presence of an azetidine ring, an imidazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a drug delivery system.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

As an inhibitor of the protein kinase B/Akt signaling pathway, this compound likely interacts with this pathway to exert its effects. The specific mechanism of action is not detailed in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of Imidazole Ring: The imidazole ring is introduced through a condensation reaction involving a suitable precursor, such as an aldehyde or a ketone, with an amine or an amide.

    Coupling of Azetidine and Imidazole Rings: The final step involves coupling the azetidine and imidazole rings through a suitable linker, such as a carboxylic acid or an ester, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a triazole ring instead of an imidazole ring.

    1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-8(5-14)15-6-9(10(16)17)13-7-15/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRFDIBDTWTQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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